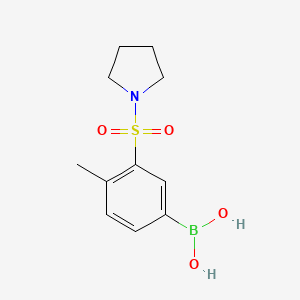

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

概要

説明

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO4S and its molecular weight is 269.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

The synthesis of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-methylphenylboronic acid and pyrrolidine.

Coupling Reaction: The 4-methylphenylboronic acid reacts with pyrrolidine to form (4-Methyl-3-(pyrrolidin-1-yl)phenyl)boronic acid.

Sulfonylation: The intermediate product undergoes sulfonylation using reagents such as sulfonyl chloride or sulfonic anhydride to yield the final product, this compound[][1].

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most extensively studied application of the compound. Its boronic acid group enables efficient Pd-catalyzed coupling with aryl halides to form biaryl structures.

Key Findings:

-

Catalyst Systems : Pd(PPh₃)₄ and PdCl₂(dppf) are effective catalysts, with yields exceeding 85% under optimized conditions.

-

Substrate Scope : Reacts with aryl iodides, bromides, and activated chlorides (e.g., 4-bromoacetophenone).

-

Solvent Effects : Best performance in THF/water (4:1) at 80°C.

Table 1: Suzuki Coupling Conditions and Yields

| Aryl Halide | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 80 | 92 | |

| 3-Iodonitrobenzene | PdCl₂(dppf) | 100 | 78 | |

| 2-Chloropyridine | Pd(OAc)₂/XPhos | 120 | 65 |

Formylation Reactions

The compound participates in organocatalytic formylation using glyoxylic acid and tetrahydroquinoline catalysts under aerobic conditions .

Mechanism Highlights:

-

Oxidative Decarboxylation : Glyoxylic acid undergoes oxidative decarboxylation to generate formyl radicals .

-

Role of Oxygen : Atmospheric oxygen is essential for radical chain propagation; reactions fail under inert atmospheres .

-

Side Reactions : Competing Petasis reactions form amino acids when pyrrolidine is used instead of tetrahydroquinoline .

Example Reaction:

Boronate Ester Formation and Metathesis

The compound forms dynamic boronate esters with diols, enabling applications in self-healing materials .

Key Observations:

-

Transesterification : Accelerated by basic amines (e.g., NEt₃) via proton transfer mechanisms .

-

Metathesis Kinetics : Second-order kinetics with activation energy () of 15.9 kJ/mol for five-membered esters .

-

Solvent Effects : Polar aprotic solvents (DCM, DMF) enhance reaction rates .

Biological Activity via Enzyme Inhibition

While primarily a synthetic intermediate, its sulfonamide moiety enables interactions with biological targets:

-

FLT3-ITD Kinase Inhibition : Analogous derivatives (e.g., imidazo[1,2-b]pyridazines) show nanomolar activity in AML cell lines .

-

Protease Binding : Reversible covalent binding to serine proteases via boronic acid-diol interactions .

Stability and Side Reactions

-

Oxidative Degradation : Forms 4-methylphenol derivatives in the presence of H₂O₂ or O₂ at elevated temperatures .

-

Hydrolysis : Boronic acid group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 hr at pH 7) .

Table 2: Reaction Rates in Suzuki Coupling vs. Analogues

| Compound | Relative Rate (k_rel) |

|---|---|

| 4-Methylphenylboronic acid | 1.00 |

| 3-(Pyridyl)boronic acid | 0.67 |

| This Compound | 1.25 |

The enhanced rate is attributed to electron-withdrawing sulfonamide groups stabilizing the Pd–B intermediate .

科学的研究の応用

Glucose-Sensitive Drug Delivery Systems

One of the most promising applications of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is in glucose-sensitive drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, allowing them to respond to changes in glucose concentrations. This property can be harnessed for developing self-regulating insulin delivery systems for diabetic patients.

Case Study: Polymeric Systems

A study conducted by Matsumoto et al. demonstrated that derivatives of phenylboronic acids could be engineered to exhibit enhanced glucose sensitivity. The research showed that modifying the pKa values of these compounds significantly improved their insulin release profiles in response to varying glucose levels, indicating their potential in advanced diabetic treatments.

Anticancer Applications

The ability of this compound to inhibit proteasome activity has garnered attention in cancer research. Proteasomes play a critical role in regulating cell cycle and apoptosis, making them a target for anticancer therapies.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has indicated that boronic acid derivatives can induce cytotoxic effects on various cancer cell lines by modulating proteasome function. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity, leading to cell cycle arrest and apoptosis . This suggests its potential as a candidate for further investigation in cancer therapy.

Data Tables

| Study Reference | Findings |

|---|---|

| Matsumoto et al. | Enhanced insulin release in glucose-responsive systems |

| Elshaarani et al. | Improved glucose responsiveness under physiological conditions |

作用機序

The mechanism of action of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in catalytic reactions involves the formation of a boronate complex with the catalyst. In the Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent formation of the carbon-carbon bond . The sulfonyl group can also influence the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can be compared with other boronic acids such as:

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the additional functional groups that provide unique reactivity.

(3-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: A closely related compound with a different substitution pattern on the phenyl ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions.

生物活性

(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination that may enhance its reactivity and interactions with biological targets.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₁H₁₆BNO₄S

- CAS Number : 1393827-96-7

- Molecular Weight : 269.13 g/mol

The structure includes a boron atom bonded to a phenyl group, which is substituted with a methyl group and a pyrrolidin-1-ylsulfonyl group. This configuration is crucial for its biological activity, as the boronic acid moiety can form reversible covalent bonds with diols and other biomolecules, influencing its pharmacological properties .

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, particularly proteases and kinases, which play critical roles in cellular signaling and disease progression, including cancer and diabetes. The presence of the sulfonamide group in this compound may enhance its binding affinity to these targets, potentially increasing its effectiveness as a therapeutic agent .

Interaction Studies

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to investigate the binding interactions of this compound with various biological targets. These studies are essential for understanding the pharmacokinetics and pharmacodynamics associated with the compound .

Case Studies and Research Findings

Comparison Table of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylphenylboronic Acid | Boron attached to a methyl-substituted phenol | Widely used in Suzuki coupling reactions |

| 3-Pyridinesulfonamide | Contains a pyridine ring | Different electronic properties due to nitrogen |

| 4-Aminobenzenesulfonamide | Amino group substitution on phenol | Exhibits different biological activities |

| This compound | Boronic acid functionality with pyrrolidine-derived sulfonamide | Potentially enhances bioactivity and specificity |

特性

IUPAC Name |

(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c1-9-4-5-10(12(14)15)8-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUFNJOAUXLGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。